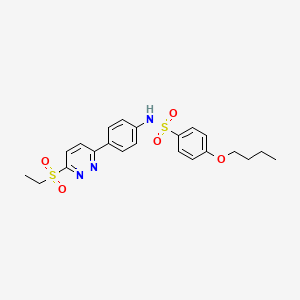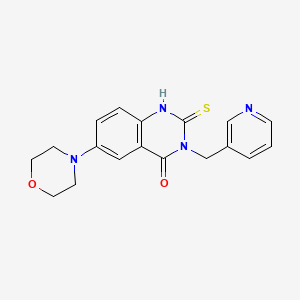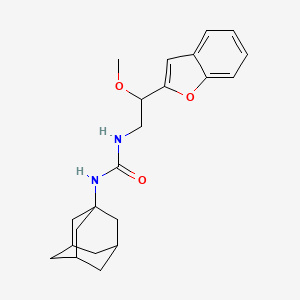
4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic compound that contains several functional groups and structural features, including a pyridazine ring, a sulfonamide group, and a butoxy group . Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a sulfonamide group (-SO2NH2), which is known for its various biological activities .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research demonstrates the synthesis and evaluation of compounds related to 4-butoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, highlighting their antimicrobial potency. These compounds have been shown to exhibit significant activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Cytotoxicity and Anti-tumor Activity
Another aspect of research focuses on the cytotoxic properties of sulfonamide derivatives, which have been evaluated for their potential as anti-tumor agents. Certain derivatives have shown interesting cytotoxic activities, indicating their relevance for further studies in cancer therapy (Gul et al., 2016).
Enzyme Inhibition
Sulfonamide derivatives have also been investigated for their enzyme inhibition potential, particularly against AChE and BChE enzymes, with significant inhibition observed. These findings suggest the possibility of using these compounds in the treatment of diseases like Alzheimer's (Kausar et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities .
Mode of Action
Pyridazinone derivatives have been found to interact with various biological targets, leading to a broad spectrum of activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with numerous biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
4-butoxy-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-3-5-16-30-19-10-12-20(13-11-19)32(28,29)25-18-8-6-17(7-9-18)21-14-15-22(24-23-21)31(26,27)4-2/h6-15,25H,3-5,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQGQOHQXQTAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B2982989.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)
![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)

![N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983010.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)